N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide
Description
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a chloro-substituted aromatic ring and a methoxybenzamide moiety, which contribute to its unique chemical properties.
Properties
IUPAC Name |
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-10-13(17)7-4-8-14(10)18-16(22)19-15(20)11-5-3-6-12(9-11)21-2/h3-9H,1-2H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOBKONQLQRNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide involves several steps. One common method includes the reaction of 3-chloro-2-methylaniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 3-methoxybenzoyl chloride under appropriate conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or dichloromethane and may require the presence of a base like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can help mitigate conditions such as peptic ulcers and kidney stone formation .
Comparison with Similar Compounds
N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-methoxybenzamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro-substituted aromatic ring and has shown antibacterial activity.
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide: This compound has similar structural features and is used in various chemical reactions.
N-[(3-chloro-2-methylphenyl)carbamothioyl]thiophene-2-carboxamide:
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